molecular formula C20H21BrN4O6 B15003121 3-(5-bromofuran-2-yl)-N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15003121
M. Wt: 493.3 g/mol
InChI Key: HQXHOYIKLVVNPI-UHFFFAOYSA-N
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Description

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4-DIETHOXYBENZAMIDE: is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, an oxadiazole ring, and a diethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4-DIETHOXYBENZAMIDE typically involves multiple steps:

    Formation of the 5-bromofuran-2-yl moiety: This can be achieved by bromination of furan using bromine in the presence of a catalyst.

    Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of a suitable precursor, such as a nitrile oxide, with the bromofuran derivative.

    Amidation reaction: The oxadiazole intermediate is then reacted with ethylamine to form the formamidoethyl group.

    Coupling with 3,4-diethoxybenzoyl chloride: The final step involves the coupling of the formamidoethyl intermediate with 3,4-diethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4-DIETHOXYBENZAMIDE: can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4-DIETHOXYBENZAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4-DIETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-(5-CHLOROFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4-DIETHOXYBENZAMIDE
  • N-(2-{[3-(5-METHYLFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4-DIETHOXYBENZAMIDE

Uniqueness

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4-DIETHOXYBENZAMIDE: is unique due to the presence of the bromofuran moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents on the furan ring.

Properties

Molecular Formula

C20H21BrN4O6

Molecular Weight

493.3 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[2-[(3,4-diethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H21BrN4O6/c1-3-28-13-6-5-12(11-15(13)29-4-2)18(26)22-9-10-23-19(27)20-24-17(25-31-20)14-7-8-16(21)30-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

HQXHOYIKLVVNPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br)OCC

Origin of Product

United States

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